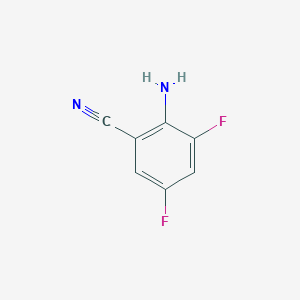

2-Amino-3,5-difluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKCTXYYABVMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562626 | |

| Record name | 2-Amino-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126674-94-0 | |

| Record name | 2-Amino-3,5-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126674-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-3,5-difluorobenzonitrile

CAS Number: 126674-94-0

This technical guide provides a comprehensive overview of 2-Amino-3,5-difluorobenzonitrile, a key fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Core Compound Properties

This compound is a versatile intermediate chemical valued for its unique molecular structure, which incorporates amino and nitrile functional groups on a difluorinated benzene ring.[1] The presence of fluorine atoms significantly influences the molecule's electronic properties, enhancing its utility in the synthesis of complex molecules with tailored biological activities.[1]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 126674-94-0 | [2][3] |

| Molecular Formula | C₇H₄F₂N₂ | [2] |

| Molecular Weight | 154.12 g/mol | [2] |

| MDL Number | MFCD18826239 | [2] |

| SMILES | N#CC1=CC(F)=CC(F)=C1N | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general understanding can be derived from the synthesis of related isomers, such as 4-amino-3,5-difluorobenzonitrile. The synthesis of this isomer involves the reaction of 4-bromo-2,6-difluoroaniline with copper cyanide (CuCN) in a solvent like dimethylformamide (DMF) under reflux conditions.[4][5]

A potential synthetic pathway for this compound could be inferred from related syntheses of other fluorinated benzonitriles. For instance, the synthesis of 3,5-difluoroaniline, a related compound, has been described in patent literature and involves multi-step processes.[6]

Hypothetical Synthetic Workflow:

Below is a generalized workflow that illustrates a potential synthetic approach for aminodifluorobenzonitrile compounds.

Caption: Generalized workflow for the synthesis of aminodifluorobenzonitriles.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] The presence of the amino and nitrile groups allows for a range of chemical transformations, making it a valuable precursor for heterocyclic compounds with potential biological activity.[1] The fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule to its target.

Role as a Building Block in Kinase Inhibitors

Fluorinated benzonitrile derivatives are common scaffolds in the development of kinase inhibitors for cancer therapy. Dysregulation of kinase activity is a hallmark of many cancers, making kinases a prime target for drug development.[7] While a specific drug derived directly from this compound is not prominently featured in the reviewed literature, its structural motifs are present in various kinase inhibitors. For example, dacomitinib, a second-generation EGFR tyrosine kinase inhibitor, features a substituted aminobenzonitrile core.

EGFR Signaling Pathway in Cancer:

The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation and survival. In many cancers, EGFR is overactive, leading to uncontrolled cell growth. EGFR tyrosine kinase inhibitors (TKIs) block the signaling cascade downstream of the receptor.

Caption: Simplified EGFR signaling pathway and the point of inhibition by TKIs.

Experimental Protocols for Reactions

Due to the nature of this compound as a chemical intermediate, detailed experimental protocols are typically found within the context of the synthesis of a larger, more complex molecule. Below is a generalized protocol for a reaction where an aminobenzonitrile derivative could be used.

General Protocol for N-Arylation:

This protocol describes a hypothetical palladium-catalyzed cross-coupling reaction, a common transformation for amino-aryl compounds.

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), an aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Reaction Workflow Diagram:

Caption: A generalized workflow for the N-arylation of an aminobenzonitrile.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its unique combination of reactive functional groups and the presence of fluorine atoms make it an attractive starting material for the synthesis of complex, biologically active molecules. Further research into the synthesis and applications of this compound is likely to yield novel therapeutic agents and other valuable chemical entities.

References

- 1. This compound [myskinrecipes.com]

- 2. 126674-94-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C7H4F2N2 | CID 14651990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. research.ed.ac.uk [research.ed.ac.uk]

An In-depth Technical Guide to 2-Amino-3,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-3,5-difluorobenzonitrile, a key intermediate in the development of novel therapeutics and other advanced chemical compounds.

Core Molecular Data

This compound is a synthetically versatile aromatic compound. Its key quantitative data are summarized below.

| Property | Value |

| Molecular Weight | 154.12 g/mol |

| Chemical Formula | C₇H₄F₂N₂ |

| CAS Number | 126674-94-0 |

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of an Aminodifluorobenzonitrile

Objective: To synthesize an aminodifluorobenzonitrile from a corresponding bromo-difluoroaniline precursor. This protocol is based on the synthesis of 4-amino-3,5-difluorobenzonitrile and may require optimization for the 2-amino isomer.

Materials:

-

4-bromo-2,6-difluoroaniline

-

Copper(I) cyanide (CuCN)

-

Dimethylformamide (DMF)

-

Ammonium hydroxide (NH₄OH)

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel

-

Dichloromethane (CH₂Cl₂)

-

n-hexane

Procedure:

-

A suspension of 4-bromo-2,6-difluoroaniline and copper(I) cyanide in dimethylformamide is prepared in a round-bottom flask.

-

The mixture is heated to reflux and maintained at this temperature for 24 hours.

-

After cooling to room temperature, the reaction mixture is treated with ammonium hydroxide and filtered.

-

The filtrate is extracted multiple times with ethyl acetate.

-

The combined organic phases are washed sequentially with ammonium hydroxide, deionized water, and brine.

-

The organic layer is then dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel, eluting with a mixture of dichloromethane and n-hexane to yield the purified aminodifluorobenzonitrile.

Characterization:

The successful synthesis of aminodifluorobenzonitriles is typically confirmed through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present, such as the amino (-NH₂) and nitrile (-C≡N) groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Role in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The presence of the amino and nitrile functional groups, combined with the electronic effects of the fluorine atoms, makes it a versatile precursor for the creation of heterocyclic compounds.

Application in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The general workflow for the utilization of this compound in the synthesis of a kinase inhibitor is depicted below.

In this workflow, the this compound core is elaborated through a series of chemical reactions to construct the core scaffold of a kinase inhibitor. This scaffold is then further modified to introduce chemical groups that provide specificity and affinity for the target kinase.

Logical Relationship in Synthetic Chemistry

The utility of this compound as a synthetic intermediate can be understood through the logical relationship of its functional groups, which allows for a variety of chemical transformations.

The amino group can undergo reactions such as alkylation, arylation, and diazotization, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The fluorinated aromatic ring can also participate in nucleophilic aromatic substitution reactions, providing multiple avenues for the synthesis of diverse and complex molecules. This multi-functional nature is what makes this compound a valuable tool for medicinal chemists and drug development professionals.

An In-depth Technical Guide to 2-Amino-3,5-difluorobenzonitrile: A Key Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-difluorobenzonitrile is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring an amino group, a nitrile group, and two fluorine atoms on the benzene ring, imparts a unique reactivity profile, making it a valuable intermediate in the preparation of a wide range of chemical entities, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly influence the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with an amino group at position 2, a cyano (nitrile) group at position 1, and fluorine atoms at positions 3 and 5.

Chemical Structure:

Systematic Name: this compound

CAS Number: 126674-94-0[2]

Molecular Formula: C₇H₄F₂N₂[1]

Molecular Weight: 154.12 g/mol [1]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are summarized in the table below. It is important to note that experimental data for this specific compound is limited in the public domain. The table includes data for a closely related isomer, 4-Amino-3,5-difluorobenzonitrile, for comparative purposes.

| Property | This compound | 4-Amino-3,5-difluorobenzonitrile | Source |

| Melting Point (°C) | Data not available | 84-86 | [3][4] |

| Boiling Point (°C) | Data not available | Data not available | |

| Solubility | Data not available | Data not available |

Spectroscopic Data

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H NMR | Aromatic-H | 6.0 - 8.5 |

| Amino (-NH₂) | 3.0 - 5.0 (broad) | |

| ¹³C NMR | Aromatic C-F | 150 - 165 (d, J_CF) |

| Aromatic C-NH₂ | 140 - 150 | |

| Aromatic C-CN | 105 - 115 | |

| Aromatic C-H | 110 - 130 | |

| Nitrile (-CN) | 115 - 125 |

Note: These are general ranges and actual shifts can vary based on the specific electronic environment.

Synthesis of Aminodifluorobenzonitriles

While a specific experimental protocol for the synthesis of this compound was not found in the searched literature, a detailed procedure for the synthesis of its isomer, 4-Amino-3,5-difluorobenzonitrile, is available and provides a relevant example of the synthetic methodology for this class of compounds.[3][4]

Experimental Protocol: Synthesis of 4-Amino-3,5-difluorobenzonitrile[3][4]

This synthesis involves the cyanation of a halogenated aniline derivative.

Reaction Scheme:

Figure 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile.

Materials:

-

4-bromo-2,6-difluoroaniline (50.0 g, 240 mmol)

-

Copper(I) cyanide (CuCN) (64.5 g, 720 mmol)

-

Dimethylformamide (DMF) (500 mL)

-

18% Ammonium hydroxide (NH₄OH) solution (2 L)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (CH₂Cl₂)

-

n-hexane

-

Sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

A suspension of 4-bromo-2,6-difluoroaniline and CuCN in DMF is refluxed for 24 hours.[3][4]

-

The reaction mixture is then cooled to room temperature.

-

An 18% solution of NH₄OH is added, and the resulting solution is filtered.

-

The filtrate is extracted with ethyl acetate.

-

The combined organic phases are washed with 18% NH₄OH, deionized water, and brine.

-

The organic layer is dried over Na₂SO₄ and filtered.

-

The solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography using a mixture of CH₂Cl₂ and n-hexane (2:1) as the eluent to yield the product.

Applications in Drug Development and Heterocyclic Synthesis

This compound is a key starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.[2] The amino and nitrile groups can participate in a variety of cyclization reactions to form fused ring systems.

While specific drugs synthesized directly from this compound are not explicitly detailed in the provided search results, its utility as a building block for active pharmaceutical ingredients (APIs) is highlighted.[1][2] The fluorinated nature of this intermediate is particularly advantageous in drug design for modulating pharmacokinetic and pharmacodynamic properties.

The following diagram illustrates the logical workflow of how this compound can be utilized in the synthesis of complex heterocyclic structures for potential drug candidates.

Figure 2: Synthetic utility of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Specific safety data is not available for this compound, but related aminobenzonitriles are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its unique combination of functional groups and fluorine substituents makes it an attractive building block for the synthesis of complex molecules, particularly in the development of new pharmaceutical agents. While detailed experimental and spectroscopic data for this specific isomer are not widely available, the information on related compounds provides a solid foundation for its potential applications. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in medicinal chemistry and materials science.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-difluorobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a nitrile functionality, and two fluorine atoms on the benzene ring, makes it a versatile building block for the synthesis of a wide range of complex molecules. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, synthesis, and chemical reactivity.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the fundamental properties can be summarized. For comparative purposes, data for the isomeric 4-Amino-3,5-difluorobenzonitrile and the parent compound 3,5-Difluorobenzonitrile are also included where available.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 126674-94-0 | [1] |

| Molecular Formula | C₇H₄F₂N₂ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | White to off-white solid (inferred from isomers) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Storage | 2-8°C | N/A |

Comparative Data for Isomers:

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 4-Amino-3,5-difluorobenzonitrile | Data not available | Data not available |

| 3,5-Difluorobenzonitrile | 85 - 88 | 160 |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals for the aromatic protons and the amino group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-donating amino group, the electron-withdrawing nitrile group, and the two fluorine atoms. The protons of the amino group will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the attached functional groups and fluorine atoms, with the carbon attached to the nitrile group appearing at a characteristic downfield shift.

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrational frequencies include:

-

N-H stretching of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

-

C≡N stretching of the nitrile group, a sharp and intense band around 2220-2260 cm⁻¹.

-

C-F stretching in the region of 1000-1400 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern will be influenced by the stability of the aromatic ring and the nature of the substituents. Common fragmentation pathways may involve the loss of HCN from the nitrile group or cleavage related to the amino group.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general approach can be inferred from the synthesis of its isomer, 4-Amino-3,5-difluorobenzonitrile.

Synthesis of 4-Amino-3,5-difluorobenzonitrile (for reference)

A published procedure for the synthesis of the isomeric 4-Amino-3,5-difluorobenzonitrile involves the cyanation of a corresponding bromoaniline derivative.

Reaction Scheme:

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Amino-3,5-difluorobenzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details two plausible multi-step synthesis routes, complete with experimental protocols and quantitative data compiled from established chemical literature. The logical flow and reaction mechanisms are further elucidated through detailed diagrams.

Pathway 1: Synthesis Starting from 3,5-Difluoroaniline

This pathway offers a regioselective approach to the target molecule by leveraging the directing effects of an acetamido group in an ortho-metalation step.

Experimental Protocols

Step 1: Acetylation of 3,5-Difluoroaniline

This initial step protects the amino group to prevent side reactions in subsequent steps and to facilitate directed ortho-metalation.

-

Procedure: In a round-bottom flask, 3,5-difluoroaniline (1.0 eq.) is dissolved in glacial acetic acid. Acetic anhydride (1.1 eq.) is added dropwise with stirring. The reaction mixture is heated at a gentle reflux for 1-2 hours. After cooling to room temperature, the mixture is poured into ice-water, and the resulting precipitate is collected by vacuum filtration. The crude N-(3,5-difluorophenyl)acetamide is washed with cold water and dried. Recrystallization from ethanol/water can be performed for further purification.[1][2]

Step 2: Directed ortho-Metalation and Formylation

The acetamido group directs lithiation to the ortho-position (C2), which is then quenched with a formylating agent.

-

Procedure: N-(3,5-difluorophenyl)acetamide (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C. A solution of n-butyllithium (2.2 eq.) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours. Anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 2-formyl-N-(3,5-difluorophenyl)acetamide is then subjected to acidic hydrolysis (e.g., refluxing with 3M HCl) to remove the acetyl protecting group, yielding 2-amino-3,5-difluorobenzaldehyde.[3][4][5][6]

Step 3: Conversion of Aldehyde to Nitrile

The formyl group is converted to a nitrile via a two-step process involving the formation of an oxime followed by dehydration.

-

Procedure:

-

Oxime Formation: 2-amino-3,5-difluorobenzaldehyde (1.0 eq.) is dissolved in ethanol. An aqueous solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) is added, and the mixture is heated at reflux for 1-2 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the solvent is partially removed under reduced pressure. The product is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried, and concentrated.

-

Dehydration to Nitrile: The crude 2-amino-3,5-difluorobenzaldehyde oxime is dissolved in a suitable solvent such as dichloromethane or acetonitrile. A dehydrating agent, such as Burgess reagent (1.2 eq.), is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound can be purified by column chromatography on silica gel.[7][8][9][10]

-

Quantitative Data for Pathway 1

| Step | Reaction | Reagents | Typical Yield (%) |

| 1 | Acetylation | 3,5-Difluoroaniline, Acetic Anhydride | 90-95 |

| 2 | DoM & Formylation | N-(3,5-difluorophenyl)acetamide, n-BuLi, DMF | 60-75 |

| 3 | Oximation & Dehydration | 2-amino-3,5-difluorobenzaldehyde, Hydroxylamine, Burgess Reagent | 70-85 |

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and scale.

Diagram of Pathway 1

Caption: Synthesis of this compound from 3,5-Difluoroaniline.

Pathway 2: Synthesis Starting from 1-Bromo-3,5-difluorobenzene

This alternative pathway involves the introduction of the required functional groups onto a pre-functionalized benzene ring through a series of classical aromatic substitution and transformation reactions.

Experimental Protocols

Step 1: Nitration of 1-Bromo-3,5-difluorobenzene

A nitro group is introduced ortho to the bromine atom, activated by the fluorine atoms.

-

Procedure: To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0 °C, 1-bromo-3,5-difluorobenzene (1.0 eq.) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by GC or TLC). The reaction mixture is then carefully poured onto crushed ice, and the precipitated product is collected by vacuum filtration, washed with cold water until neutral, and dried. The main product expected is 1-bromo-3,5-difluoro-2-nitrobenzene.[11]

Step 2: Nucleophilic Aromatic Substitution (Amination)

The bromine atom is displaced by an amino group via an SNAr reaction.

-

Procedure: 1-bromo-3,5-difluoro-2-nitrobenzene (1.0 eq.) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO). Aqueous ammonia (a large excess) is added, and the mixture is heated in a sealed vessel at a temperature ranging from 100 to 150 °C for several hours. The reaction progress is monitored by TLC. After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield 3,5-difluoro-2-nitroaniline.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to a primary amine.

-

Procedure: 3,5-difluoro-2-nitroaniline (1.0 eq.) is dissolved in ethanol or acetic acid. A reducing agent such as iron powder (excess) and a catalytic amount of hydrochloric acid are added. The mixture is heated at reflux for 2-4 hours. The reaction is monitored by TLC. After completion, the mixture is cooled and filtered to remove the iron salts. The filtrate is neutralized with a base (e.g., sodium carbonate), and the product, 2,3-diamino-1,5-difluorobenzene, is extracted with an organic solvent. The organic layer is dried and concentrated.[12][13][14][15]

Step 4: Sandmeyer Cyanation

One of the amino groups is converted to a nitrile group via a diazonium salt intermediate.

-

Procedure: The diamine (1.0 eq.) is dissolved in a mixture of water and sulfuric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise, keeping the temperature below 5 °C, to form the diazonium salt. This cold diazonium salt solution is then slowly added to a stirred solution of copper(I) cyanide (1.2 eq.) and potassium cyanide in water. The mixture is gently warmed to 50-60 °C and held at this temperature until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with an organic solvent. The organic layer is washed with aqueous sodium cyanide solution and then with water, dried, and concentrated. The crude this compound is purified by column chromatography or recrystallization.[16][17][18][19]

Quantitative Data for Pathway 2

| Step | Reaction | Reagents | Typical Yield (%) |

| 1 | Nitration | 1-Bromo-3,5-difluorobenzene, HNO₃/H₂SO₄ | 70-85 |

| 2 | Amination | 1-bromo-3,5-difluoro-2-nitrobenzene, NH₃(aq) | 50-70 |

| 3 | Nitro Reduction | 3,5-difluoro-2-nitroaniline, Fe/HCl | 85-95 |

| 4 | Sandmeyer Cyanation | 2,3-diamino-1,5-difluorobenzene, NaNO₂, CuCN | 60-75 |

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and scale.

Diagram of Pathway 2

Caption: Synthesis of this compound from 1-Bromo-3,5-difluorobenzene.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scribd.com [scribd.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. baranlab.org [baranlab.org]

- 7. Mild and efficient dehydration of oximes to nitriles mediated by the Burgess reagent | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chm.uri.edu [chm.uri.edu]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Starting Materials for 2-Amino-3,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-difluorobenzonitrile is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its unique arrangement of amino, nitrile, and difluoro functional groups.[1][2] This guide provides a comprehensive overview of the plausible synthetic pathways to this compound, focusing on the key starting materials and experimental protocols. Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this document outlines two primary, chemically sound routes derived from analogous syntheses of structurally similar compounds. All quantitative data is presented in tabular format for ease of comparison, and detailed experimental methodologies are provided.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. This compound serves as a key building block in this context, offering multiple reactive sites for further molecular elaboration.[1] This guide details two potential synthetic routes for its preparation, providing researchers with the foundational information required for its synthesis in a laboratory setting.

Route 1: Cyanation of a Bromo-Difluoroaniline Intermediate

This route is analogous to the reported synthesis of 4-amino-3,5-difluorobenzonitrile and involves the introduction of a nitrile group onto a difluoroaniline backbone via a cyanation reaction.[3][4] The proposed starting material for this pathway is 2-bromo-4,6-difluoroaniline.

Logical Workflow for Route 1

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,6-difluoroaniline (from 2,4-Difluoroaniline)

This procedure is based on established bromination methods for difluoroanilines.

-

Reaction:

-

2,4-Difluoroaniline is reacted with bromine in the presence of a suitable solvent, such as acetic acid.

-

-

Procedure:

-

Dissolve 2,4-difluoroaniline in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the aniline solution at room temperature.

-

Stir the reaction mixture for a designated period.

-

Pour the mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter, wash with water, and dry the crude product.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-bromo-4,6-difluoroaniline.

-

Step 2: Synthesis of this compound (from 2-Bromo-4,6-difluoroaniline)

This protocol is adapted from the synthesis of 4-amino-3,5-difluorobenzonitrile.[3][4]

-

Reaction:

-

A Rosenmund-von Braun reaction is employed, where the bromo-substituent is displaced by a nitrile group using a copper(I) cyanide.

-

-

Procedure:

-

Suspend 2-bromo-4,6-difluoroaniline and copper(I) cyanide in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for several hours.

-

Cool the reaction mixture and pour it into an aqueous solution of ammonia to quench the reaction and dissolve copper salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data for Route 1

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,4-Difluoroaniline | Bromine, Acetic Acid | Acetic Acid | Room Temp. | 2-4 | ~90 |

| 2 | 2-Bromo-4,6-difluoroaniline | Copper(I) Cyanide | DMF | Reflux | 24 | 40-50 (estimated) |

Route 2: Reduction of a Nitro-Difluorobenzonitrile Intermediate

This pathway involves the initial synthesis of a nitro-substituted benzonitrile followed by the reduction of the nitro group to the desired amine. This approach leverages the greater reactivity of fluorinated nitroaromatics towards nucleophilic substitution.

Logical Workflow for Route 2

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile (from 2,3,4-Trifluoronitrobenzene)

This protocol is based on a patented procedure.

-

Reaction:

-

Nucleophilic aromatic substitution of a fluoride with a cyanide group.

-

-

Procedure:

-

To a solution of 2,3,4-trifluoronitrobenzene in a suitable solvent (e.g., DMSO or DMF), add a cyanide source such as sodium or potassium cyanide.

-

Heat the reaction mixture to a moderate temperature (e.g., 70-90 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound (from 2,3-Difluoro-6-nitrobenzonitrile)

This is a standard reduction of an aromatic nitro group.

-

Reaction:

-

The nitro group is reduced to an amine using a variety of reducing agents. A common and effective method is catalytic hydrogenation.

-

-

Procedure:

-

Dissolve 2,3-difluoro-6-nitrobenzonitrile in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Stir vigorously until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the desired product.

-

Quantitative Data for Route 2

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,3,4-Trifluoronitrobenzene | Potassium Cyanide | tert-Butanol | 70 | 20 | 54-82 |

| 2 | 2,3-Difluoro-6-nitrobenzonitrile | H₂, Pd/C | Ethanol | Room Temp. | 2-6 | >90 (estimated) |

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

Spectroscopic Profile of 2-Amino-3,5-difluorobenzonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3,5-difluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a structured presentation of spectroscopic data to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its closely related analog, 2-Amino-5-fluorobenzonitrile. This comparative approach is utilized due to the limited availability of a complete public dataset for this compound. The data for the related compounds provide valuable reference points for spectral interpretation.

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Vibrations | Observed Wavenumber (cm⁻¹) for 2-Amino-5-fluorobenzonitrile[1] | Expected Wavenumber (cm⁻¹) for this compound |

| Amine (N-H) | Stretching | 3352 | ~3350 |

| Nitrile (C≡N) | Stretching | Not explicitly stated | ~2220-2260 |

| C-F | Stretching | 1137, 1245 | ~1100-1300 |

| Aromatic C-H | Stretching | Not explicitly stated | ~3000-3100 |

| Aromatic C=C | Stretching | 1400-1600 | ~1400-1600 |

| C-N | Stretching | 1294, 1331 | ~1250-1350 |

| N-H | Bending | Not explicitly stated | ~1550-1650 |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0-5.0 | Broad Singlet | 2H | -NH₂ |

| ~6.8-7.5 | Multiplet | 1H | Aromatic CH |

| ~6.8-7.5 | Multiplet | 1H | Aromatic CH |

¹³C NMR Data (Reference: 2,3-Difluorobenzonitrile[2])

| Chemical Shift (δ, ppm) | Assignment |

| ~100-140 | Aromatic Carbons |

| ~115-120 | Nitrile Carbon (-CN) |

| ~140-160 (Coupled to F) | Aromatic Carbons bonded to Fluorine |

| ~90-110 (Coupled to F) | Aromatic Carbons ortho/para to Fluorine |

¹⁹F NMR Data (Reference Standards[3][4])

| Chemical Shift (δ, ppm) vs. CFCl₃ | Assignment |

| -100 to -130 | Aromatic C-F |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 156.04 | 100 | [M]⁺ (Molecular Ion) |

| 139 | - | [M-NH₃]⁺ (Loss of Ammonia) |

| 112 | - | [M-CN-NH₂]⁺ (Loss of Nitrile and Amino groups) |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Technique): [1][5][6]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.[1]

-

A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and the environment of the fluorine atoms.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-10 seconds.

-

-

-

Acquire the spectrum with proton decoupling.

-

Use a standard reference such as CFCl₃ (trichlorofluoromethane) or an external standard.

-

The typical chemical shift range for aromatic fluorine is broad.[9]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 2,3-Difluorobenzonitrile(21524-39-0) 13C NMR spectrum [chemicalbook.com]

- 3. colorado.edu [colorado.edu]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

Technical Guide: 1H NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3,5-difluorobenzonitrile. This document details the predicted spectral data, a thorough experimental protocol for acquiring the spectrum, and a structural representation to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, considering the electronic effects of the amino, cyano, and fluoro substituents on the aromatic ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 | 6.80 - 7.00 | ddd (doublet of doublet of doublets) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 2-3 Hz | 1H |

| H-6 | 6.60 - 6.80 | ddd (doublet of doublet of doublets) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 2-3 Hz | 1H |

| -NH₂ | 4.50 - 5.50 | br s (broad singlet) | - | 2H |

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. For this protocol, we will use CDCl₃.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Mixing: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

-

Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. Many commercially available deuterated solvents already contain TMS.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and experimental goals.

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Nucleus | ¹H |

| Solvent | CDCl₃ |

| Temperature | 298 K (25 °C) |

| Pulse Program | zg30 (or equivalent single-pulse experiment) |

| Number of Scans | 16 - 64 (adjust for desired signal-to-noise) |

| Relaxation Delay (d1) | 1.0 - 5.0 s |

| Acquisition Time (aq) | 3 - 4 s |

| Spectral Width (sw) | 16 ppm (-2 to 14 ppm) |

| Receiver Gain | Auto-adjusted |

| Shimming | Perform automated or manual shimming to optimize magnetic field homogeneity. |

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the resulting spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as a reference.

-

Integration: Integrate the area under each resonance to determine the relative number of protons.

-

Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the coupling constants (J-values) in Hertz.

Structural and Signaling Visualization

The following diagram illustrates the chemical structure of this compound and the key through-bond (J-coupling) interactions that give rise to the observed ¹H NMR signals.

Figure 1: Chemical structure of this compound and key proton couplings.

An In-depth Technical Guide to the Predicted 13C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3,5-difluorobenzonitrile. Due to the absence of publicly available experimental data, this document presents a theoretical spectrum generated through the application of established substituent chemical shift (SCS) effects and analysis of typical carbon-fluorine coupling constants. This information is intended to serve as a valuable reference for the identification and characterization of this compound in various research and development settings.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts (δ) and estimated carbon-fluorine coupling constants (JCF) for this compound are summarized in Table 1. These values have been estimated based on the known substituent effects of amino, cyano, and fluoro groups on a benzene ring. The carbon numbering scheme used for assignment is shown in Figure 1.

Figure 1. Chemical structure and carbon numbering of this compound.

Table 1: Predicted 13C NMR Chemical Shifts (δ) and Estimated Carbon-Fluorine Coupling Constants (JCF) for this compound in CDCl3

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constants (Hz) |

| C1 | ~95 | d | 2JCF ≈ 20-30 |

| C2 | ~150 | d | 2JCF ≈ 10-15 |

| C3 | ~158 | dd | 1JCF ≈ 240-260, 3JCF ≈ 5-10 |

| C4 | ~105 | d | 2JCF ≈ 20-30 |

| C5 | ~160 | dd | 1JCF ≈ 240-260, 3JCF ≈ 5-10 |

| C6 | ~110 | t | 4JCF ≈ 2-4 |

| CN | ~118 | s | - |

Note: Chemical shifts are referenced to TMS (δ = 0 ppm). Multiplicity is determined by coupling to fluorine atoms (s = singlet, d = doublet, dd = doublet of doublets, t = triplet).

Experimental Protocol for 13C NMR Spectrum Acquisition

The following is a generalized, yet detailed, protocol for acquiring the 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The residual solvent peak will be used for spectral calibration (δ ≈ 77.16 ppm for CDCl3).

-

If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS), although referencing to the solvent peak is more common.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for good resolution and lineshape.

-

Tune and match the probe for the 13C frequency to maximize signal-to-noise.

3. Data Acquisition Parameters:

-

A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on a Bruker spectrometer) should be performed.

-

Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay without significant signal saturation, especially for quaternary carbons.

-

Acquisition Time (AQ): Set to approximately 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a significant number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.

-

Temperature: The experiment should be run at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase the resulting spectrum manually to obtain a pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 77.16 ppm for CDCl3).

-

Integrate the peaks if desired, although integration in standard 13C NMR is generally not quantitative.

-

Perform peak picking to identify the chemical shift of each resonance.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the 13C NMR spectrum.

Caption: A flowchart illustrating the key stages in obtaining and analyzing a 13C NMR spectrum.

An In-depth Technical Guide to the Infrared Spectrum of 2-Amino-3,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-3,5-difluorobenzonitrile is a substituted aromatic compound of interest in pharmaceutical and materials science research due to its unique combination of functional groups: an amino group, a nitrile group, and two fluorine atoms on the benzene ring. These features make it a versatile building block for the synthesis of more complex molecules with potential biological activity or specific material properties. Infrared spectroscopy is a powerful analytical technique for the characterization of such molecules, as it provides a unique "fingerprint" based on the vibrational modes of the chemical bonds within the structure.

This guide addresses the current gap in publicly available experimental IR spectral data for this compound by providing a robust, predicted spectrum. The prediction is derived from a careful examination of the IR spectra of analogous compounds, allowing for an informed estimation of the characteristic vibrational frequencies for the title molecule.

Predicted Infrared Spectrum of this compound

The predicted IR absorption bands for this compound are summarized in Table 1. These predictions are based on the known vibrational frequencies of the amino (-NH₂), nitrile (-C≡N), carbon-fluorine (C-F), and aromatic ring C-H and C=C bonds found in structurally similar molecules.

Table 1: Predicted Major Infrared Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Basis for Prediction and Comments |

| 3450 - 3350 | Medium - Strong | N-H asymmetric stretching | Based on the typical range for primary amines in aromatic compounds. The presence of two distinct peaks is expected for the asymmetric and symmetric stretches. |

| 3350 - 3250 | Medium | N-H symmetric stretching | Typically observed at a lower frequency than the asymmetric stretch in primary amines. |

| 2230 - 2210 | Strong, Sharp | C≡N stretching | The nitrile group exhibits a characteristic strong and sharp absorption in this region. The electron-withdrawing fluorine atoms may slightly shift this frequency. |

| 1640 - 1600 | Medium - Strong | N-H scissoring (bending) | A characteristic bending vibration for primary amino groups. |

| 1600 - 1550 | Medium | Aromatic C=C stretching | Multiple bands are expected in this region corresponding to the vibrations of the benzene ring. |

| 1500 - 1400 | Medium | Aromatic C=C stretching | Further characteristic absorptions of the aromatic ring. |

| 1350 - 1250 | Strong | C-N stretching | The stretching vibration of the bond between the aromatic ring and the amino group. |

| 1250 - 1150 | Strong | C-F stretching | Aromatic C-F bonds typically show strong absorptions in this region. The presence of two fluorine atoms may lead to complex or broadened peaks. |

| 900 - 800 | Medium - Strong | Aromatic C-H out-of-plane bending | The substitution pattern on the benzene ring will influence the exact position of these bands. |

Experimental Protocol for FTIR Spectroscopy

The following is a detailed methodology for obtaining the FTIR spectrum of this compound, adapted from established protocols for similar aromatic compounds[1].

3.1. Materials and Instrumentation

-

Sample: this compound (solid, assumed)

-

Matrix (for pellet): Potassium bromide (KBr), spectroscopy grade

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Apparatus: Agate mortar and pestle, hydraulic press with pellet-forming die, sample holder.

3.2. Sample Preparation (KBr Pellet Technique)

-

Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, and then allow it to cool to room temperature in a desiccator.

-

Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.

-

Grind the sample and KBr together in the agate mortar and pestle for 3-5 minutes until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture into the pellet-forming die.

-

Place the die under the hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

3.3. Data Acquisition

-

Purge the sample compartment of the FTIR spectrometer with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

Record a background spectrum of the empty sample holder or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.

-

Place the sample holder with the this compound KBr pellet into the spectrometer.

-

Acquire the FTIR spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

3.4. Data Processing

-

The acquired interferogram is subjected to a Fourier transform to generate the infrared spectrum.

-

Perform baseline correction and spectral smoothing if necessary using the spectrometer's software.

-

Identify and label the peak positions (in cm⁻¹) and their corresponding intensities.

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for obtaining and analyzing the IR spectrum of this compound.

Caption: Experimental workflow for FTIR analysis.

Conclusion

This technical guide provides a predicted infrared spectrum for this compound, offering valuable insights for its spectroscopic characterization in the absence of direct experimental data. The provided data table, based on a comparative analysis of structurally related compounds, serves as a reliable reference for identifying the key vibrational modes of this molecule. The detailed experimental protocol and workflow diagram offer practical guidance for researchers seeking to obtain and analyze the FTIR spectrum of this compound or similar compounds. As a versatile building block in drug discovery and materials science, a thorough understanding of its spectroscopic properties is crucial for its application and further development.

References

Purity Analysis of 2-Amino-3,5-difluorobenzonitrile: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the purity analysis of 2-Amino-3,5-difluorobenzonitrile, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical to ensure the safety, efficacy, and quality of the final drug product. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry due to its utility as a building block for various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have a significant impact on the manufacturing process, stability, and pharmacological profile of the final API. Therefore, robust analytical methods for determining the purity and impurity profile of this compound are essential.

This guide outlines the common analytical techniques employed for purity assessment, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. It also discusses potential impurities arising from the synthesis process and degradation pathways.

Potential Impurities

The impurity profile of this compound is largely dependent on its synthetic route. A common synthesis involves the fluorination of an aniline precursor followed by cyanation. Based on this, potential impurities can be categorized as:

-

Process-related impurities: These include unreacted starting materials, intermediates, and by-products from side reactions.

-

Degradation products: These can form during manufacturing, storage, or handling due to factors like light, heat, or oxidation.

A logical workflow for identifying and quantifying these impurities is crucial for quality control.

Quantitative Purity Analysis

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and quantifying impurities in this compound. A reversed-phase method is commonly used.

Table 1: Representative HPLC Purity Data

| Sample ID | Retention Time (min) | Peak Area (%) | Identity |

| Batch A | 2.1 | 0.08 | Impurity 1 (Starting Material) |

| 3.5 | 99.85 | This compound | |

| 4.2 | 0.07 | Impurity 2 (By-product) | |

| Batch B | 2.1 | 0.12 | Impurity 1 (Starting Material) |

| 3.5 | 99.78 | This compound | |

| 4.2 | 0.10 | Impurity 2 (By-product) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Table 2: Representative GC-MS Impurity Data

| Impurity | Retention Time (min) | Concentration (ppm) | Method of Identification |

| Dichloromethane | 1.8 | 50 | Mass Spectrum Library Match |

| Toluene | 3.1 | 25 | Mass Spectrum Library Match |

| Unidentified Impurity | 5.4 | 15 | Mass Spectrum Interpretation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used as an absolute method for purity determination against a certified internal standard.

Table 3: Representative ¹H-NMR Purity Data

| Parameter | Value |

| Internal Standard | Maleic Anhydride |

| Calculated Purity | 99.7% |

| Relative Standard Deviation | 0.2% |

Experimental Protocols

Detailed experimental protocols are provided below for the key analytical techniques.

HPLC Method for Purity Determination

Objective: To determine the purity of this compound and quantify related impurities by reversed-phase HPLC with UV detection.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 10% B

-

18.1-22 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

GC-MS Method for Residual Solvents

Objective: To identify and quantify residual solvents in this compound.

-

Instrumentation: GC-MS system with a headspace autosampler.

-

Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp: 10°C/min to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

Injector Temperature: 250°C.

-

Transfer Line Temperature: 280°C.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Mass Range: 35-350 amu.

-

Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Seal the vial.

-

Headspace Parameters:

-

Incubation Temperature: 80°C.

-

Incubation Time: 15 minutes.

-

Hypothetical Signaling Pathway Involvement

As a versatile building block, this compound can be incorporated into molecules targeting various biological pathways. For instance, it could be a key component of a kinase inhibitor. The diagram below illustrates a hypothetical signaling pathway where a drug derived from this compound might act.

Conclusion

The purity of this compound is paramount for its successful application in drug development. A multi-faceted analytical approach, combining HPLC for purity and impurity quantification, GC-MS for residual solvent analysis, and NMR for structural confirmation and orthogonal purity assessment, provides a robust quality control strategy. The methods and data presented in this guide serve as a comprehensive framework for establishing the purity and impurity profile of this critical chemical intermediate.

Stability of 2-Amino-3,5-difluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2-Amino-3,5-difluorobenzonitrile (CAS No. 126674-94-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific stability studies on this compound in publicly accessible literature, this document synthesizes information based on the known chemical properties of fluorinated aromatic compounds, aminobenzonitriles, and general principles of chemical stability. It covers potential degradation pathways, recommended storage conditions, and proposed analytical methodologies for stability assessment. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding to ensure the quality and integrity of this compound in their research and development endeavors.

Introduction

This compound is a versatile chemical building block utilized in the synthesis of a variety of complex organic molecules. The presence of amino, nitrile, and fluorine functional groups on the benzene ring imparts unique reactivity and physicochemical properties. The fluorine atoms, in particular, can enhance metabolic stability and binding affinity in the final active pharmaceutical ingredients (APIs)[1]. Understanding the stability of this intermediate is crucial for ensuring the quality, purity, and manufacturability of downstream products.

This guide outlines the predicted stability profile of this compound, potential degradation products, and a framework for establishing a robust stability-indicating analytical method.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling, storage, and potential interactions.

| Property | Value | Reference |

| CAS Number | 126674-94-0 | [2] |

| Molecular Formula | C₇H₄F₂N₂ | [3] |

| Molecular Weight | 154.12 g/mol | [3] |

| Appearance | White to off-white crystalline powder | General chemical supplier information |

| Melting Point | Not consistently reported; varies by purity | General chemical supplier information |

| Solubility | Soluble in some common organic solvents like dichloromethane and toluene; low solubility in water. | [4] |

Predicted Stability Profile and Potential Degradation Pathways

While specific degradation kinetic studies for this compound are not publicly available, its chemical structure allows for the prediction of potential degradation pathways under various stress conditions. The presence of the electron-donating amino group and the electron-withdrawing nitrile and fluoro groups creates a complex electronic environment that influences its reactivity.

Hydrolytic Stability

The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of a carboxylic acid or an amide intermediate. The amino group can also be affected by pH changes.

-

Acidic Hydrolysis: Under strong acidic conditions and heat, the nitrile group can hydrolyze to form 2-amino-3,5-difluorobenzamide, and subsequently 2-amino-3,5-difluorobenzoic acid.

-

Alkaline Hydrolysis: In the presence of a strong base, such as sodium hydroxide, and heat, the nitrile can be converted to the corresponding carboxylate salt[5].

Oxidative Stability

The primary amino group is a potential site for oxidation. Exposure to common oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen) could lead to the formation of nitroso, nitro, or colored polymeric impurities. The electron-rich aromatic ring may also be susceptible to oxidative degradation.

Thermal Stability

Fluorinated aromatic compounds generally exhibit enhanced thermal stability[2]. However, at elevated temperatures, decomposition can occur. For aminobenzonitriles, thermal stress may lead to polymerization or decomposition, potentially involving the nitrile and amino groups. Differential Scanning Calorimetry (DSC) could be employed to determine the decomposition temperature[6].

Photostability

Aromatic compounds, particularly those with amino substituents, can be sensitive to light. Exposure to UV or visible light may induce photochemical reactions, leading to discoloration and the formation of degradation products. The introduction of fluorine atoms can, in some cases, improve the photostability of aromatic compounds[7][8]. It is recommended to store the compound in light-resistant containers[9].

A logical workflow for investigating these potential degradation pathways is illustrated in the following diagram.

Caption: Forced degradation study workflow.

Recommended Storage and Handling

Based on the general guidelines for fluorinated pharmaceutical intermediates, the following storage and handling procedures are recommended to maintain the stability and purity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | To minimize thermal degradation and potential side reactions. |

| Light | Protect from light. Store in amber glass vials or other light-resistant containers. | To prevent photochemical degradation.[9] |

| Moisture | Store in a dry environment with low humidity. Use of desiccants is advisable. | To prevent hydrolysis of the nitrile group.[9] |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the amino group.[9] |

| Container | Use tightly sealed, inert containers (e.g., glass). | To prevent contamination and exposure to air and moisture.[9] |

Proposed Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a comprehensive stability study should be conducted. This involves subjecting the compound to forced degradation conditions and analyzing the resulting samples with a validated stability-indicating analytical method.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method[10][11]. The following is a proposed protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light.

-

Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C) for a specified period. Dissolve the stressed solid in the initial solvent for analysis.

-